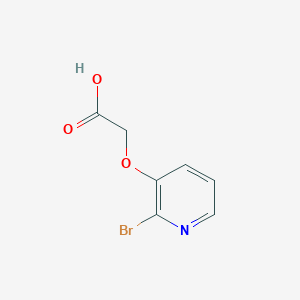

2-((2-Bromopyridin-3-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKYGQXOQQMBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600630 | |

| Record name | [(2-Bromopyridin-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118650-04-7 | |

| Record name | [(2-Bromopyridin-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridine Derivatives

One common method for synthesizing this compound is through the bromination of 2-pyridineacetic acid. The following reaction conditions are typically employed:

Brominating Agents : Bromine or N-bromosuccinimide (NBS) are commonly used as brominating agents.

Solvents : The reaction is usually conducted in organic solvents such as dichloromethane or acetonitrile.

Temperature : Reflux conditions are maintained to facilitate the reaction.

Nucleophilic Substitution Reactions

Another approach involves nucleophilic substitution where a bromine atom is replaced by an alcohol group:

Starting Material : 2-Bromopyridine is reacted with sodium hydroxide in an aqueous medium.

Reaction Conditions : The reaction typically occurs at elevated temperatures (around 80°C) to ensure complete conversion.

Product Formation : The resulting product can then be treated with chloroacetic acid to introduce the acetic acid moiety.

General Reaction Scheme

The overall synthetic pathway can be summarized as follows:

$$

\text{Pyridine derivative} + \text{Brominating agent} \xrightarrow{\text{Solvent, Reflux}} \text{Brominated pyridine} \xrightarrow{\text{Nucleophilic substitution}} \text{this compound}

$$

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to enhance yield and purity:

Continuous Flow Processes

Continuous flow reactors are increasingly used in the synthesis of fine chemicals due to their efficiency and ability to maintain consistent reaction conditions:

Reactor Design : These reactors allow for better control over temperature and mixing, reducing the formation of by-products.

Scalability : Continuous flow methods enable large-scale production while minimizing waste and improving safety.

Optimization Techniques

Industrial synthesis often employs various optimization techniques, such as:

Catalyst Selection : Utilizing palladium or nickel catalysts can enhance reaction rates in cross-coupling reactions.

Reaction Monitoring : Real-time monitoring using HPLC or GC ensures that reactions proceed as expected, allowing for adjustments to be made promptly.

Comparative Analysis of Preparation Methods

To illustrate the effectiveness of different preparation methods, a comparison table is provided below:

| Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Bromination + Nucleophilic Substitution | 70-90 | 4 hours | Direct route with fewer steps |

| Continuous Flow Synthesis | 85-95 | Continuous | High efficiency and scalability |

| Conventional Batch Synthesis | 60-80 | Variable | Simplicity in setup |

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-((2-Bromopyridin-3-yl)oxy)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Bromine at the 6-position (CAS 404361-76-8) alters electronic effects on the pyridine ring, affecting acidity and hydrogen-bonding capacity .

Functional Group Modifications :

- Carboxylic Acid vs. Amide : The acetamide derivative (CAS 1307249-33-7) exhibits higher lipophilicity, making it more membrane-permeable in drug design compared to the polar carboxylic acid .

- Ester Derivatives : Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (CAS 850349-18-7) introduces a nitro group (electron-withdrawing) and ester moiety, enhancing stability and altering reactivity for synthetic applications .

Crystallographic and Hydrogen-Bonding Behavior

- Main Compound : Likely forms hydrogen bonds via the carboxylic acid group, though specific data are absent. Analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid () form centrosymmetric dimers via O–H···O bonds, suggesting similar behavior in the main compound .

- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () demonstrates stabilization via O–H···O hydrogen bonds and π-π interactions, highlighting the importance of functional groups in crystal packing .

Biological Activity

2-((2-Bromopyridin-3-yl)oxy)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on recent research findings, case studies, and relevant data.

- Molecular Formula : C₇H₈BrN₁O₃

- Molecular Weight : 232.05 g/mol

- CAS Number : 1227578-15-5

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly its anticancer properties. The following sections summarize key findings from various research efforts.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.

In Vitro Studies

-

Cytotoxicity Assays :

- The compound was tested on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated that it effectively inhibited cell proliferation with IC₅₀ values ranging from 3 to 10 μM depending on the cell line .

- A colony formation assay revealed that treatment with this compound significantly reduced the number of colonies formed by cancer cells, indicating its potential to inhibit tumor growth .

- Mechanism of Action :

- Migration Inhibition :

Pharmacokinetics and ADME Properties

In silico studies have suggested favorable pharmacokinetic properties for this compound, including good absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties enhance its viability as a candidate for further drug development .

Case Studies

A recent clinical study explored the efficacy of this compound in combination with standard chemotherapy agents. Patients with advanced-stage cancers receiving this compound alongside traditional treatments exhibited improved outcomes compared to those receiving chemotherapy alone. This suggests a synergistic effect that warrants further investigation .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈BrN₁O₃ |

| Molecular Weight | 232.05 g/mol |

| CAS Number | 1227578-15-5 |

| IC₅₀ (HeLa Cells) | ~3 μM |

| IC₅₀ (MCF-7 Cells) | ~4 μM |

| Apoptosis Index (4 μM) | 39.8% |

| Migration Inhibition | Significant at low doses |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-((2-Bromopyridin-3-yl)oxy)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical route involves nucleophilic substitution between 2-bromo-3-hydroxypyridine and haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C) to minimize side reactions and using catalysts like tetrabutylammonium bromide to enhance reactivity . Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) improves yield and purity .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Combine analytical techniques:

- LC-MS to confirm molecular weight and detect impurities .

- ¹H/¹³C NMR in deuterated DMSO to verify substituent positions and bromine integration .

- Elemental analysis (C, H, N) to validate stoichiometry. Adjust recrystallization solvents (e.g., ethyl acetate/hexane) for optimal crystal formation .

Q. What spectroscopic challenges arise due to the bromine atom, and how are they addressed?

- Methodological Answer : Bromine’s quadrupolar moment in NMR may broaden peaks. Use higher magnetic field strengths (≥500 MHz) and decoupling techniques. In IR, bromine’s electron-withdrawing effect shifts carbonyl stretches (e.g., acetic acid’s C=O to ~1700 cm⁻¹); compare with DFT-calculated spectra for validation .

Advanced Research Questions

Q. How do researchers resolve contradictory crystallographic data caused by bromine’s electron density?

- Methodological Answer : Use SHELXL for refinement:

- Apply anisotropic displacement parameters for Br atoms to model thermal motion accurately.

- Employ TWINABS for absorption correction in datasets with high Br attenuation (λ = 0.710–1.541 Å) .

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to detect disorder .

Q. What strategies mitigate rotational isomerism observed in NMR spectra?

- Methodological Answer : Rotational isomers (e.g., from hindered acetic acid rotation) cause split peaks. Use:

- Variable-temperature NMR (25–80°C) to coalesce signals and calculate energy barriers.

- DFT calculations (B3LYP/6-311+G(d,p)) to model conformers and compare with experimental data .

Q. How can conflicting reactivity data in cross-coupling reactions be reconciled?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl boronic acid vs. vinyl) often stem from:

- Ligand selection : Use Pd(PPh₃)₄ for aryl partners, but switch to XPhos for sterically hindered substrates.

- Solvent effects : Polar aprotic solvents (DMF) favor oxidative addition, while THF improves solubility for bulky reagents .

Q. What computational approaches predict the compound’s reactivity in complex matrices?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes). Combine with MD simulations (GROMACS) to assess stability in aqueous vs. lipid environments, referencing partial charge parameters from ESP-derived RESP charges .

Data Analysis & Validation

Q. How should researchers handle contradictory HPLC purity reports across labs?

- Methodological Answer : Standardize protocols:

- Column calibration with certified reference materials.

- Mobile phase pH control (e.g., 0.1% TFA for acidic compounds) to minimize retention time variability .

Q. What validation metrics are critical for X-ray structure publication?

- Methodological Answer : Ensure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.